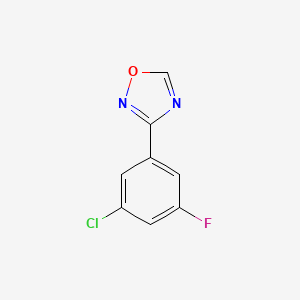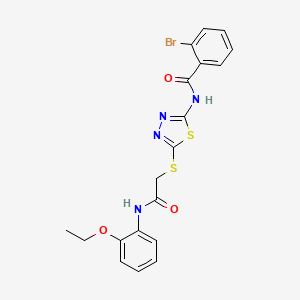![molecular formula C17H16F3N5 B12459140 N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline](/img/structure/B12459140.png)
N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline is a complex organic compound characterized by the presence of a trifluoromethyl group, a tetrazole ring, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-(trifluoromethyl)phenylhydrazine with sodium azide in the presence of a suitable catalyst.
Alkylation: The resulting tetrazole intermediate is then alkylated with 2-bromo-2-methylpropane to introduce the propan-2-yl group.
Coupling with Aniline: Finally, the alkylated tetrazole is coupled with aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The tetrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The aniline moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-3-(trifluoromethyl)aniline: Similar structure but lacks the tetrazole ring.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains two trifluoromethyl groups but lacks the tetrazole ring and propan-2-yl group.
Uniqueness
N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline is unique due to the combination of the trifluoromethyl group, tetrazole ring, and aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H16F3N5 |
|---|---|
Peso molecular |
347.34 g/mol |
Nombre IUPAC |
N-[2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]propan-2-yl]aniline |
InChI |
InChI=1S/C17H16F3N5/c1-16(2,21-13-8-4-3-5-9-13)15-22-23-24-25(15)14-10-6-7-12(11-14)17(18,19)20/h3-11,21H,1-2H3 |
Clave InChI |
HHEGRWRNAVVGRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NN=NN1C2=CC=CC(=C2)C(F)(F)F)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12459061.png)
![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}propanamide](/img/structure/B12459065.png)
![2-[2-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12459069.png)



![N'-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B12459102.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459110.png)



![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B12459146.png)
![N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)prop-2-enamide; bis(butenedioic acid)](/img/structure/B12459151.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459155.png)
